molecular formula C13H17ClN2O2 B1677376 Moclobemide CAS No. 71320-77-9

Moclobemide

Cat. No.: B1677376
CAS No.: 71320-77-9
M. Wt: 268.74 g/mol
InChI Key: YHXISWVBGDMDLQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Moclobemide is a selective, reversible inhibitor of monoamine oxidase A (MAO-A) . MAO-A is an enzyme that metabolizes and degrades monoamines, including neurotransmitters such as serotonin, norepinephrine, and dopamine .

Mode of Action

The mechanism of action of this compound involves the selective, reversible inhibition of MAO-A . This inhibition leads to a decrease in the metabolism and destruction of monoamines in the neurotransmitters . As a result, there is an increase in the levels of these monoamines, which can help to alleviate depressive symptoms .

Biochemical Pathways

By inhibiting MAO-A, this compound increases the content of serotonin, norepinephrine, and dopamine in the brain, and decreases that of their deaminated metabolites . Its biochemical, neurological, and behavioral effects indicate that it increases the extracellular concentration of these classic monoamine neurotransmitters/neuromodulators, particularly serotonin .

Pharmacokinetics

This compound is administered orally and has a bioavailability of 55–95%, which increases with repeat administration . It is metabolized in the liver and has an elimination half-life of 1–2 hours . The compound is excreted through the kidneys, with less than 5% being excreted in the feces .

Result of Action

The increase in monoamine levels resulting from this compound’s action can lead to the relief of depressive symptoms . This is because these neurotransmitters play key roles in mood regulation, and their deficiency is associated with depressive states .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, Parkinson’s disease, a neurodegenerative disorder, may be influenced by various genetic and environmental factors . In addition, the biosourced catalysts used in the synthesis of this compound can be influenced by environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Moclobemide can be synthesized through various methods. One common method involves the reaction of 2-aminoethyldisulfate with p-chlorobenzoyl chloride to form 2-p-chlorobenzene formamido ethyl sulfuric acid ester sodium salt. This intermediate is then reacted with morpholine to produce this compound . Another method involves using acrylamide and morpholine as raw materials to synthesize 4-(2-amino) ethyl morpholine hydrochloride, which is then reacted with chlorodracylic acid ethyl formate anhydride to generate this compound .

Industrial Production Methods: The industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for large-scale production. The process involves maintaining specific reaction conditions such as temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Moclobemide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .

Scientific Research Applications

Moclobemide has a wide range of scientific research applications:

Properties

IUPAC Name

4-chloro-N-(2-morpholin-4-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c14-12-3-1-11(2-4-12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXISWVBGDMDLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040554
Record name Moclobemide
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Molecular Weight

268.74 g/mol
Source PubChem
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Physical Description

Solid
Record name Moclobemide
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Solubility

>40.3 [ug/mL] (The mean of the results at pH 7.4), 1.12e+00 g/L
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Mechanism of Action

The mechanism of action of moclobemide involves the selective, reversible inhibition of MAO-A. This inhibition leads to a decrease in the metabolism and destruction of monoamines in the neurotransmitters. This results in an increase in the monoamines, relieving depressive symptoms., The exact mechanism of antidepressant effect is unknown; however, it is established that the activity of the enzyme monoamine oxidase (MAO) is inhibited. MAO subtypes A and B are involved in the metabolism of serotonin and catecholamine neurotransmitters, such as norepinephrine and dopamine. Moclobemide, as a selective MAO inhibitor, preferentially inhibits monoamine oxidase-A (MAO-A) and, to a lesser extent, monoamine oxidase-B (MAO-B) (approximately 80% inhibition of MAO-A and 20% to 30% inhibition of MAO-B, 300 mg). Reduced MAO activity results in an increased concentration of serotonin and catecholamine neurotransmitters in storage sites throughout the central nervous system (CNS) and sympathetic nervous system. This increased availability of one or more monoamines has been thought to be the basis for the antidepressant activity of MAO inhibitors. MAO-A inhibition by moclobemide is short-acting (maximum 24 hours) and reversible (transient binding to MAO-A). In contrast, some other MAO inhibitors (phenelzine, tranylcypromine) are non-selective, long-acting, and irreversible in their binding to MAO-A and MAO-B.
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Color/Form

Crystals from isopropanol

CAS No.

71320-77-9
Record name Moclobemide
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Record name 4-Chloro-N-(2-(4-morpholinyl)ethyl)-benzamide
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Melting Point

137 °C
Record name Moclobemide
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Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

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4.0 G. of α-(p-chlorophenyl)-N-(2-morpholinoethyl)-nitrone are heated to 90° C. in 15 ml. of glacial acetic acid and 15 ml. of acetic anhydride for 24 hours. The mixture is then cooled to room temperature, poured into 200 ml. of ice-water and rendered basic with 20% sodium hydroxide solution. Thereafter, the mixture is extracted twice with 100 ml. of methylene chloride each time. The methylene chloride extract is washed with water, dried over sodium sulfate and evaporated. The residue is chromatographed over a silica gel column with a mixture of chloroform and ethanol. The product is recrystallized from isopropanol, and 0.13 g. of p-chloro-N-(2-morpholinoethyl)-benzamide is obtained, which is identical to the product obtained in Example 1.
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Synthesis routes and methods V

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26 G. of p-chlorobenzaldehyde and 24 g. of N-(2-aminoethyl)-morpholine are boiled in 150 ml. of benzene for 3 hours under reflux with water being separated. Then, the mixture is evaporated to dryness and the residue is distilled at 165° C./0.01 mmHg. 5 G. of the resulting 4-{2-[(p-chlorobenzylidene)-amino]-ethyl}-morpholine, 2.3 g. of sodium acetate and 3 ml. of 30% hydrogen peroxide are stirred in 60 ml. of methanol overnight at room temperature. Thereafter, the mixture is evaporated to dryness and the residue is taken up in 50 ml. of methylene chloride and 50 ml. of water. The phases are separated and the aqueous phase extracted with 50 ml. of methylene chloride. The methylene chloride extract is dried over sodium sulfate and evaporated. The residue is chromatographed over a silica gel column with a mixture of chloroform and ethanol. The pure fractions are combined and evaporated. The residue is recrystallized from isopropanol, and 0.7 g. of p-chloro-N-(2-morpholinoethyl)-benzamide is obtained, which is identical to the product obtained in Example 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does moclobemide interact with its target, monoamine oxidase A (MAO-A)?

A1: this compound binds reversibly and selectively to MAO-A, primarily in the brain. [, , , ] This binding inhibits the enzyme's ability to break down neurotransmitters such as serotonin, norepinephrine, and dopamine. [, ]

Q2: What are the downstream effects of MAO-A inhibition by this compound?

A2: By inhibiting MAO-A, this compound increases the synaptic concentrations of serotonin, norepinephrine, and dopamine. [, , , ] These neurotransmitters play crucial roles in mood regulation, sleep, and cognitive functions.

Q3: How does the reversibility of this compound's binding to MAO-A affect its pharmacological profile?

A4: The reversible nature of this compound's binding allows for a shorter duration of action and a lower risk of tyramine-induced hypertensive crises compared to irreversible MAO inhibitors like tranylcypromine. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C13H17ClN2O2, and its molecular weight is 268.74 g/mol. [Not explicitly mentioned in the provided papers, but can be found in publicly available databases like PubChem]

Q5: Is there any spectroscopic data available on this compound in the provided research?

A5: The provided research papers primarily focus on the pharmacological and clinical aspects of this compound and do not delve into detailed spectroscopic characterization.

Q6: Is there information available on the material compatibility and stability of this compound under various conditions in the provided research?

A6: The provided research primarily focuses on the in vivo performance of this compound and doesn't provide details on its material compatibility or stability under various environmental conditions.

Q7: Does this compound possess catalytic properties itself?

A8: this compound itself does not have catalytic properties. It acts as an enzyme inhibitor, specifically targeting MAO-A. [, , ]

Q8: Have any computational chemistry studies been conducted on this compound?

A8: The provided research papers primarily focus on clinical trials and pharmacological characterization of this compound. They do not mention specific computational chemistry studies or QSAR models.

Q9: What is known about the stability of this compound in various formulations?

A11: While the provided research doesn't directly address formulation stability, it mentions that this compound is administered orally in capsule or tablet form. [, , ] This implies the existence of formulations that ensure its stability and bioavailability.

Q10: Does the research discuss SHE regulations related to this compound?

A10: The research papers primarily focus on clinical and pharmacological aspects. They don't specifically address SHE regulations, which are typically covered in drug development and manufacturing guidelines.

Q11: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?

A13: this compound is well-absorbed orally, reaching peak plasma concentrations within 1-2 hours. [, ] It is extensively metabolized in the liver, primarily via the cytochrome P450 (CYP) enzyme CYP2C19 and flavin-containing monooxygenases (FMOs). [, , ] It has a relatively short half-life of 1-4 hours, and its metabolites are excreted primarily in the urine. [, , ]

Q12: Does food intake affect the pharmacokinetics of this compound?

A14: While not explicitly mentioned in the research, one study indicates that the pressor effect of tyramine, which is potentiated by this compound, is attenuated when tyramine is administered with food. [] This suggests that food might influence the absorption or metabolism of this compound.

Q13: Does this compound affect the pharmacokinetics of other drugs?

A15: Yes, this compound can inhibit CYP2C19, potentially affecting the metabolism of drugs metabolized by this enzyme, such as omeprazole. [] It can also interact with other MAO inhibitors, such as selegiline, potentially leading to supra-additive effects on tyramine sensitivity. []

Q14: Does this compound show dose-dependent pharmacokinetics?

A16: Studies indicate that this compound's pharmacokinetics might not be strictly linear. While single doses of 100 mg and 150 mg showed similar pharmacokinetic profiles, multiple dosing with 150 mg three times daily resulted in higher plasma concentrations than a single 150 mg dose, suggesting some degree of accumulation. []

Q15: What animal models were used to study this compound's antidepressant effects?

A15: Researchers used various animal models, including:

  • Reversal of reserpine-induced akinesia and blepharospasm in mice and rats: this compound dose-dependently reversed these effects, indicating antidepressant-like activity. []
  • Suppression of rapid eye movement (REM) sleep in cats: this compound selectively suppressed REM sleep without disrupting the sleep-wake cycle, a characteristic shared by some antidepressants. []
  • Behavioral despair test in mice: this compound reduced immobility time, suggesting antidepressant-like effects comparable to tricyclic antidepressants. []

Q16: What were the findings of clinical trials on this compound's efficacy in treating depression?

A16: Numerous clinical trials have demonstrated this compound's efficacy in treating various forms of depression:

  • Major Depressive Disorder: this compound showed comparable efficacy to tricyclic antidepressants (TCAs) like imipramine and clomipramine and selective serotonin reuptake inhibitors (SSRIs) like fluoxetine. [, , , , , , , ]
  • Dysthymia (Chronic Depression): this compound showed significant improvement compared to placebo and was comparable to imipramine. [, ]
  • Atypical Depression: this compound demonstrated improvement in symptoms, although sertraline showed a slightly higher response rate in one study. []
  • Depression in Elderly Patients: this compound was effective and well-tolerated in elderly patients, with comparable efficacy to TCAs and SSRIs. []
  • Depression with Comorbid Anxiety Disorders: this compound effectively treated depression with comorbid anxiety, although paroxetine might be superior in cases with panic disorder. []

Q17: Is there information available on this compound resistance mechanisms or cross-resistance with other antidepressants?

A17: The provided research focuses primarily on this compound's efficacy and safety profile. It doesn't delve into specific mechanisms of resistance or cross-resistance with other antidepressant classes.

Q18: What is the safety profile of this compound based on clinical trials and post-marketing surveillance?

A18: this compound generally has a favorable safety profile compared to older antidepressants like TCAs:

  • Tolerability: this compound was generally well-tolerated in clinical trials, with fewer anticholinergic side effects (dry mouth, constipation, etc.) compared to TCAs. [, , , , , ]
  • Common Side Effects: The most common side effects reported were nausea, insomnia, headache, and dizziness, which were typically mild and transient. [, , , , , ]
  • Cardiovascular Safety: this compound was generally well-tolerated in patients with cardiovascular disease, with a low risk of orthostatic hypotension. [, , ]
  • Hepatotoxicity: Unlike older MAO inhibitors, this compound showed a low risk of hepatotoxicity. [, ]

Q19: Does the research discuss any specific drug delivery or targeting strategies for this compound?

A19: The provided papers do not mention specific drug delivery or targeting approaches for this compound beyond its oral administration in various formulations.

Q20: Are there any biomarkers identified to predict this compound efficacy or monitor treatment response?

A20: The research papers don't identify specific biomarkers for predicting this compound efficacy or monitoring treatment response.

Q21: What analytical methods were used to measure this compound and its metabolites in biological samples?

A24: High-performance liquid chromatography (HPLC) was the primary analytical technique used to quantify this compound and its metabolites in plasma and milk samples. [, , , ]

Q22: Does the research address the environmental impact and degradation of this compound?

A22: The research focuses primarily on the human pharmacology and clinical applications of this compound. It doesn't provide information about its environmental impact or degradation pathways.

Q23: Does the research discuss the validation parameters for the analytical methods used?

A23: The research papers briefly mention the use of HPLC but don't delve into the specific validation parameters (accuracy, precision, specificity, etc.) for the analytical methods used.

Q24: Is there information available on quality control measures for this compound during development, manufacturing, and distribution?

A24: The provided research primarily focuses on clinical and pharmacological aspects. It doesn't discuss specific quality control measures, which are typically outlined in regulatory guidelines and manufacturing protocols.

Q25: Does this compound induce any significant immunological responses?

A25: The research papers primarily focus on this compound's effects on the central nervous system and don't provide information about its potential immunogenicity or ability to elicit immune responses.

Q26: Does this compound interact with any drug transporters?

A26: The research papers don't specifically mention any interactions of this compound with drug transporters.

Q27: Does this compound induce or inhibit drug-metabolizing enzymes?

A31: Research indicates that this compound is primarily metabolized by CYP2C19 and FMOs. [, , ] Additionally, one study found that this compound can inhibit CYP2C19 activity, potentially leading to interactions with drugs metabolized by this enzyme. []

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